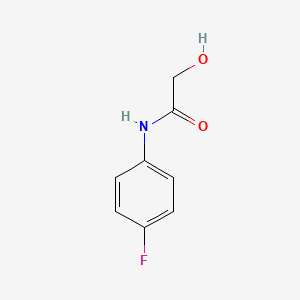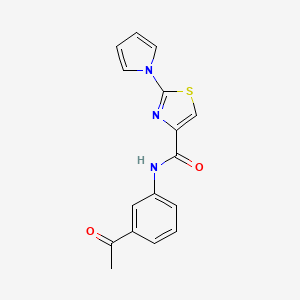
N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as APY-004, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. APY-004 belongs to the class of thiazole-containing compounds and has shown promising results in various studies for its therapeutic potential.
Applications De Recherche Scientifique
Enzyme Inhibition and Biological Activity
Research on compounds structurally related to N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has shown potential in enzyme inhibition, which is critical for therapeutic applications targeting diseases like dementia and myasthenia gravis. For instance, derivatives of 1,3,4-oxadiazoles, which share a similar heterocyclic structure, have been designed as potential inhibitors of Acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurological functions. Some of these derivatives exhibited moderate dual inhibition, suggesting their potential therapeutic application in treating diseases associated with enzyme dysfunction (Pflégr et al., 2022).
Anticancer Activity
Compounds with a similar thiazole-thiophene structure have been synthesized and tested for their in vitro cytotoxicity, showcasing good inhibitory activity against various cancer cell lines. This indicates the potential use of N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in developing anticancer agents. The structural moiety present in these compounds plays a significant role in their biological activity, offering a pathway for designing new therapeutic agents (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity
Synthetic efforts on pyrrole and thiazole derivatives have led to the development of compounds with significant antimicrobial properties. For example, hydrazone-bridged thiazole-pyrrole derivatives have been synthesized and shown to possess good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis, highlighting the potential of N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in antimicrobial applications (Yurttaş et al., 2013).
Materials Science Applications
The structural uniqueness of thiazole derivatives lends them to potential applications in materials science, such as in the synthesis of organic dyes and pigments. These compounds can be utilized in dyeing polyester fibers, demonstrating their versatility beyond biomedical applications. Their color characteristics and fastness properties, along with biological activities like antioxidant and antitumor effects, make them suitable for developing sterile or biologically active fabrics (Khalifa et al., 2015).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11(20)12-5-4-6-13(9-12)17-15(21)14-10-22-16(18-14)19-7-2-3-8-19/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWAUJXDHSMLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride](/img/structure/B2465634.png)

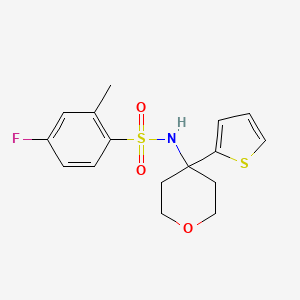



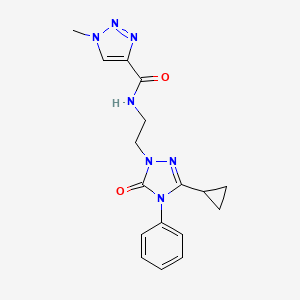
![(3,5-dimethylisoxazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2465646.png)
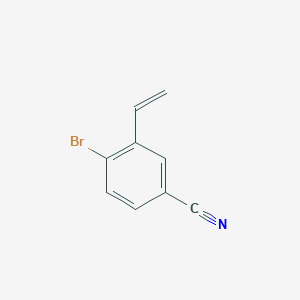


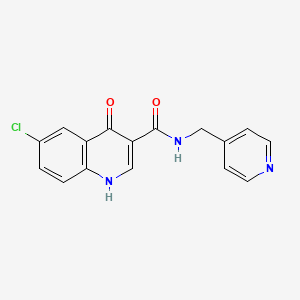
![1-[(2-fluorophenyl)methoxy]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2465651.png)
